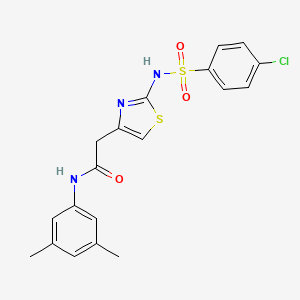![molecular formula C26H23NO6 B2774137 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide CAS No. 900898-64-8](/img/structure/B2774137.png)
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide, also known as OTL38, is a fluorescent small molecule that has been gaining attention in scientific research due to its potential applications in cancer detection and treatment.
Aplicaciones Científicas De Investigación
Anticancer Activity
Novel coumarin derivatives, including those related to 4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide, have been synthesized and evaluated for their anticancer activities. For instance, a study conducted by Lei Shi et al. (2020) synthesized nineteen 3,4,5-trimethoxyphenyl coumarin derivatives and evaluated their antitumor activity against human cancer cell lines. Some compounds showed better inhibitory activity against tumor cells than the reference drug, 5-fluorouracil, indicating their potential as anticancer agents (Shi et al., 2020). Similarly, B. Ravinaik et al. (2021) designed and synthesized substituted benzamides with significant anticancer activity against several cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antimicrobial and Antioxidant Properties
Research has also focused on the synthesis of coumarin derivatives for their antimicrobial and antioxidant properties. A study by A. Mishra et al. (2014) reported the synthesis of novel N’-[(1)-ethylidene]-2-(6-methyl-2-oxo-2H-chromen-4-yl) acetohydrazide and their In Vitro antimicrobial activity, showing potential inhibition against various bacterial strains (Mishra et al., 2014). Another study by S. Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, indicating their effectiveness as scavengers in a hypochlorous system (Stanchev et al., 2009).
Material Science and Polymer Chemistry
The applications of coumarin derivatives extend into material science and polymer chemistry as well. M. Nechifor (2009) synthesized aromatic polyamides with photosensitive coumarin pendent groups, which showed good thermal properties and potential for creating transparent, flexible, and tough films, indicating their utility in material science applications (Nechifor, 2009).
GPCR Modulation for Chronic Diseases
In the context of chronic diseases, the modulation of G protein-coupled receptors (GPCRs) by chromen-4-one derivatives has been explored. Clara T. Schoeder et al. (2019) developed chromen-4-one-2-carboxylic acid derivatives as (ant)agonists for GPR55, showing a range of efficacies from (partial) agonists to antagonists. This research highlights the potential of these compounds in treating conditions like inflammation, neurodegeneration, and cancer (Schoeder et al., 2019).
Propiedades
IUPAC Name |
4-methyl-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-9-11-16(12-10-15)25(29)27-26-22(23(28)18-7-5-6-8-19(18)33-26)17-13-20(30-2)24(32-4)21(14-17)31-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMPQMMCLJVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

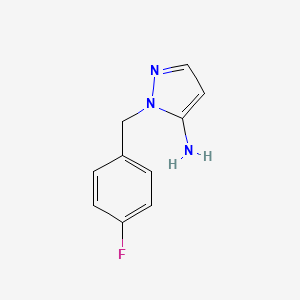
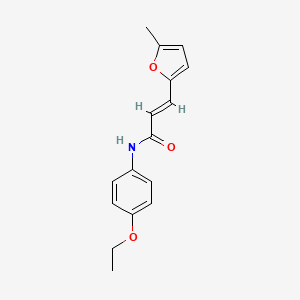
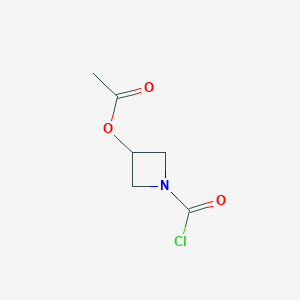
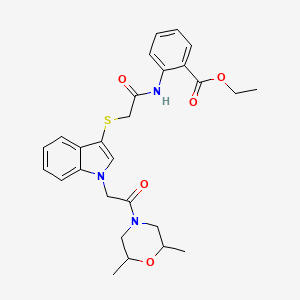
![Ethyl 4-[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2774063.png)
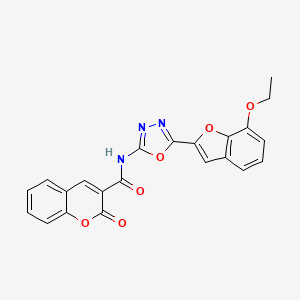
![N-[2-(3,5-dimethylphenoxy)cyclohexyl]benzenesulfonamide](/img/structure/B2774067.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2774068.png)
![N-(4-ethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2774069.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2774071.png)
![1-Prop-2-enoyl-N-[2-[4-(trifluoromethyl)pyridin-2-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2774072.png)

